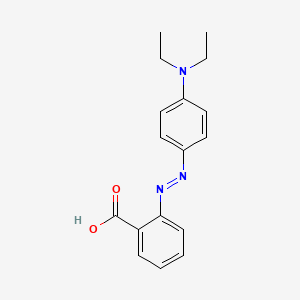

Ethyl red

Número de catálogo B1210116

Peso molecular: 297.35 g/mol

Clave InChI: HBRCDTRQDHMTDA-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04168218

Procedure details

Ethyl red (2.0 mg), 1,1'-diethyl-2,4'-cyanine iodide, was dissolved in 2.0 ml. of acetone/2-methoxyethanol. Then, 50 mg of 4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol was added. The solution was mixed with 1.0 ml of 20 percent polysulfonamide polymer solution (acetone/2-methoxyethanol (1:1)). The solution was mixed and coated on poly(ethylene terephthalate) film base at a wet thickness of 0.098 mm. It was allowed to dry at 49° C. for 15 minutes. The dye in the film had λ max at 565 nm, and at 530 nm, the optical density was 1.8 and 0.93, respectively. The film was heated at 160° C. for 10 seconds. The optical density of the heated film was 0.20 at λ=565 and 0.18 at 530 nm. The reduction in the dye density was 89 percent and 81 percent, at the two wavelengths. The same results were obtained after the film had been held in storage at room temperature for 6 months.

Name

4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol

Quantity

50 mg

Type

reactant

Reaction Step Two

Name

acetone 2-methoxyethanol

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Name

acetone 2-methoxyethanol

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

CCN(C1C=CC(N=NC2C(C(O)=O)=CC=CC=2)=CC=1)CC.CCN1C2C(=CC=CC=2)C=C/C/1=C\C1C2C(=CC=CC=2)[N+](CC)=CC=1.[I-].CO[C:51]1[C:56](F)=[C:55](F)[C:54]([C:59]([C:67]([C:81]2[CH:86]=[CH:85][CH:84]=[CH:83][CH:82]=2)([C:69]2[C:74](F)=[C:73](F)[C:72](OC)=[C:71](F)[C:70]=2F)[OH:68])([C:61]2[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=2)[OH:60])=[C:53](F)[C:52]=1F>CC(C)=O.COCCO>[C:69]1([C:67]([C:59]([C:61]2[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=2)([C:54]2[CH:53]=[CH:52][CH:51]=[CH:56][CH:55]=2)[OH:60])([C:81]2[CH:86]=[CH:85][CH:84]=[CH:83][CH:82]=2)[OH:68])[CH:74]=[CH:73][CH:72]=[CH:71][CH:70]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mg

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-]

|

Step Two

|

Name

|

4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol

|

|

Quantity

|

50 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(=C(C(=C1F)F)C(O)(C1=CC=CC=C1)C(O)(C1=C(C(=C(C(=C1F)F)OC)F)F)C1=CC=CC=C1)F)F

|

Step Three

|

Name

|

acetone 2-methoxyethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C.COCCO

|

Step Four

|

Name

|

acetone 2-methoxyethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C.COCCO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry at 49° C. for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The same results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were obtained after the film

|

WAIT

|

Type

|

WAIT

|

|

Details

|

had been held in storage at room temperature for 6 months

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |